Flavokawain B

Description

Flavokawain b has been reported in Cedrelopsis grevei, Alpinia mutica, and other organisms with data available.

from Piper methysticum Forst (Kava Kava) roots; structure in first source

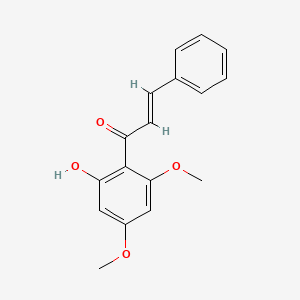

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLSQLKXBHUSO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028794 | |

| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1775-97-9, 76554-24-0 | |

| Record name | Flavokawain B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavokawain B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHALCONE,6-DIMETHYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVOKAWAIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9WC6SM4UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 °C | |

| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flavokawain B: A Comprehensive Technical Guide to its Origins and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavokawain B, a naturally occurring chalcone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth exploration of the origin and natural sources of Flavokawain B, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of its biosynthetic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Flavokawain B

Flavokawain B is predominantly found in the plant kingdom, with its primary source being the kava plant (Piper methysticum). It has also been isolated from other plant species, albeit typically in lower concentrations.

Primary Source: The Kava Plant (Piper methysticum)

The kava plant, a member of the pepper family (Piperaceae), is a perennial shrub native to the Pacific Islands.[1] Traditionally, the roots and rhizomes of the kava plant are used to prepare a ceremonial beverage with sedative and anxiolytic effects.[1] These underground parts of the plant are the most significant sources of Flavokawain B.[1]

The concentration of Flavokawain B in kava can vary substantially depending on several factors, including the specific cultivar, the age of the plant, the part of the root system sampled, and the geographic origin. Kava cultivars are broadly classified into "noble" and "two-day" (or "tudei") varieties. Noble kavas are generally preferred for traditional consumption due to their more desirable psychoactive effects and lower content of certain compounds, including Flavokawain B, which has been associated with potential hepatotoxicity at high concentrations.[2] Two-day kavas, on the other hand, tend to have higher concentrations of flavokawains.[2]

Table 1: Quantitative Data of Flavokawain B in Piper methysticum

| Plant Part | Kava Variety | Flavokawain B Concentration (mg/g dry weight) | Reference |

| Roots (proximal) | Noble | 2.10 | [3] |

| Roots (proximal) | Two-day | 2.41 | [3] |

| Peelings (stump) | Noble | 2.24 | [3] |

| Peelings (stump) | Two-day | Not Reported | |

| Commercial Kava Extract | Not Specified | 0.33% of extract | [2] |

| Kava Roots (exported) | Various | 2.53 - 24.56 | [3] |

| Kava Chips (exported) | Various | 2.73 - 18.03 | [3] |

| Kava Powders (exported) | Various | 2.92 - 16.41 | [3] |

Other Natural Sources

While Piper methysticum is the most prominent source, Flavokawain B has also been identified in other plant species, primarily within the Alpinia genus (Zingiberaceae family).

-

Alpinia zerumbet (Shell Ginger): This perennial ginger species, native to East Asia, has been shown to contain Flavokawain B in its rhizomes.[4]

-

Alpinia pricei Hayata: Another member of the ginger family, this plant is also a known source of Flavokawain B.

Biosynthesis of Flavokawain B

Flavokawain B, as a chalcone, is synthesized in plants through the phenylpropanoid pathway. This metabolic pathway produces a wide array of secondary metabolites, including flavonoids, lignins, and stilbenes. The biosynthesis of chalcones is a well-established pathway that begins with the amino acid phenylalanine.

The key enzymes involved in this pathway are:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate-CoA ligase

-

CHS: Chalcone synthase

The final steps from naringenin chalcone to Flavokawain B involve specific methylation and hydroxylation reactions, catalyzed by enzymes that are characteristic of the producing plant species.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, quantification, and biological evaluation of Flavokawain B.

Extraction and Isolation of Flavokawain B from Piper methysticum

This protocol outlines a general procedure for the extraction and isolation of Flavokawain B from kava root powder.

Methodology:

-

Extraction:

-

Dried and powdered kava root material is macerated with a suitable organic solvent such as acetone or ethanol at room temperature for 24-48 hours.[5]

-

The solvent-to-solid ratio is typically around 10:1 (v/w).

-

The extraction process is repeated multiple times to ensure maximum yield.

-

-

Filtration and Concentration:

-

The resulting extract is filtered to remove solid plant material.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Purification by Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.[6]

-

A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different components of the extract.[7]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Flavokawain B.

-

-

Crystallization:

-

The fractions rich in Flavokawain B are pooled, and the solvent is evaporated.

-

The resulting solid is then recrystallized from a suitable solvent (e.g., methanol) to obtain pure Flavokawain B crystals.

-

Quantification of Flavokawain B using High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a rapid and efficient method for the quantification of Flavokawain B in kava extracts.

Methodology:

-

Sample and Standard Preparation:

-

Prepare a stock solution of pure Flavokawain B standard in methanol (e.g., 1 mg/mL).

-

Prepare a solution of the kava extract in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

-

Chromatography:

-

Apply the sample and standard solutions as bands onto a silica gel 60 F254 HPTLC plate using an automated applicator.

-

Develop the plate in a chromatographic chamber with a mobile phase of hexane:dioxane (8:2, v/v).[8]

-

After development, dry the plate.

-

-

Densitometric Analysis:

-

Scan the plate with a densitometer in reflectance mode at a wavelength of 366 nm.[8]

-

Quantify the amount of Flavokawain B in the sample by comparing the peak area of the sample with the calibration curve generated from the standards.

-

Analysis of Flavokawain B-Induced Apoptosis via Annexin V/Propidium Iodide Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with Flavokawain B.

Methodology:

-

Cell Culture and Treatment:

-

Culture the desired cell line to the appropriate confluency.

-

Treat the cells with various concentrations of Flavokawain B for a specified time period. Include a vehicle control (e.g., DMSO).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]

-

Incubate the cells in the dark at room temperature for 15-20 minutes.[9]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC (Annexin V) fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

-

Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Investigation of NF-κB Signaling Pathway Modulation by Flavokawain B

Western blotting is a common technique to assess the effect of Flavokawain B on the NF-κB signaling pathway.

Methodology:

-

Cell Treatment and Lysate Preparation:

-

Treat cells with Flavokawain B as described in the apoptosis assay.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for a key protein in the NF-κB pathway (e.g., p65, IκBα, phospho-IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

Flavokawain B is a promising natural chalcone with a well-defined primary source in the kava plant and a biosynthetic pathway rooted in the fundamental phenylpropanoid metabolism of plants. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore its therapeutic potential further. The variations in Flavokawain B concentration across different kava cultivars highlight the importance of careful sourcing and standardization for both traditional use and pharmaceutical development. The outlined methodologies for extraction, quantification, and bioactivity assessment will aid in the systematic investigation of this intriguing natural product and its journey from a traditional remedy to a potential modern therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 5. US5296224A - Kava-kava extract, process for the production thereof and use thereof - Google Patents [patents.google.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

An In-depth Technical Guide to the Isolation of Flavokawain B from Piper methysticum (Kava)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating Flavokawain B, a prominent chalcone found in the kava plant (Piper methysticum). Flavokawain B has garnered significant scientific interest due to its wide range of biological activities, including potential anti-cancer properties.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate a deeper understanding for research and development purposes.

Data Presentation

The concentration of Flavokawain B can vary significantly depending on the cultivar of the kava plant, the part of the plant used, and the extraction solvent.[3][4]

Table 1: Quantitative Analysis of Flavokawain B in Kava Samples

| Sample Type | Extraction Solvent | Analytical Method | Flavokawain B Content (mg/g) | Reference |

| Kava Roots (Exported) | Acetone | HPTLC | Mean: 3.31 (Range: 1.05 - 7.64) | [5] |

| Kava Chips (Exported) | Acetone | HPTLC | Mean: 3.31 (Range: 1.05 - 7.64) | [5] |

| Kava Powders (Exported) | Acetone | HPTLC | Mean: 3.04 (Range: 1.23 - 7.05) | [5] |

| Kava Root Extract | Ethanol | UPLC | 0.33% of extract | [6] |

| Ethanolic Kava Extract | Ethanol | HPLC | 0.34 mg/100 mg of extract | [7] |

| Kava CO2 Extract | CO2 | UHPLC | 0.50 - 0.90 mg/g | [8] |

| Kava Root | Not specified | UHPLC | 0.50 - 0.90 mg/g | [8] |

Table 2: Analytical Parameters for Flavokawain B Quantification

| Analytical Method | Column | Mobile Phase | Detection Wavelength | Limit of Quantification (LOQ) | Reference |

| HPLC | Symmetry C18 | Not specified | 355 nm | 0.5 ng per injection (LOD) | [7] |

| UHPLC | HSS T3 | Not specified | Not specified | 0.303 µg/mL | [8] |

| HPTLC | Silica gel F254 | Hexane-dioxane (8:2, v/v) | 366 nm | Not specified | [4] |

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature for the extraction, purification, and analysis of Flavokawain B from kava roots.

Protocol 1: Extraction of Flavokawain B from Kava Roots

This protocol outlines a standard procedure for obtaining a crude extract enriched with Flavokawain B.

Materials and Reagents:

-

Dried and powdered kava roots (Piper methysticum)

-

95% Ethanol (EtOH) or Acetone

-

Homogenizer

-

Extraction flask

-

Water bath

-

Filtration apparatus (e.g., suction filter with Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 500 g of ground kava-kava root and mix with 4000 g of 95% ethanol.[9]

-

Homogenize the mixture and transfer it to an extraction flask.

-

Extract the mixture for 1 hour at 60°C in a water bath with agitation.[9]

-

Allow the mixture to cool to room temperature.

-

Filter the mixture through a suction filter to separate the extract from the plant material.[9]

-

Re-extract the remaining plant residue with an additional 4000 g of 95% ethanol under the same conditions to maximize yield.[9]

-

Combine the filtrates from both extractions.

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Purification of Flavokawain B by Column Chromatography

This protocol describes the purification of Flavokawain B from the crude extract.

Materials and Reagents:

-

Crude kava extract

-

Silica gel (for column chromatography)

-

Solvents: n-hexane, acetone

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates for monitoring fractions

Procedure:

-

Dissolve a portion of the crude ethanolic extract (e.g., 150 g) in a minimal amount of the initial mobile phase.[10]

-

Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and acetone, starting with a low polarity mixture and gradually increasing the polarity.[10]

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing Flavokawain B.

-

Pool the fractions that show a high concentration of Flavokawain B.

-

Further purify the pooled fractions by repeated column chromatography or crystallization to obtain pure Flavokawain B.[10] In one study, 500 mg of Flavokawain B was obtained after crystallization.[10]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of Flavokawain B

This protocol details the quantitative analysis of Flavokawain B in an extract.

Materials and Reagents:

-

Purified Flavokawain B standard (purity >98%)

-

Kava extract sample

-

HPLC grade solvents (e.g., acetonitrile, water)

-

HPLC system with a UV detector

-

Symmetry C18 column or equivalent[7]

Procedure:

-

Standard Preparation: Prepare a stock solution of the Flavokawain B standard in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.05 to 7.5 µg/mL.[8]

-

Sample Preparation: Accurately weigh the kava extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the Flavokawain B standards. Determine the concentration of Flavokawain B in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways related to Flavokawain B.

Caption: Workflow for the isolation and purification of Flavokawain B from kava roots.

Studies have shown that Flavokawain B can induce oxidative stress and modulate key signaling pathways, such as the IKK/NF-κB and MAPK pathways, which are crucial in cellular processes like inflammation and apoptosis.[10]

Caption: Modulation of IKK/NF-κB and MAPK signaling pathways by Flavokawain B.

Structural Confirmation

The identity and purity of the isolated Flavokawain B should be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): The molecular formula of Flavokawain B is C17H16O4.[10] Electrospray ionization mass spectrometry (ESI-MS) should show a peak at m/z 285 [M+H]+.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure is confirmed by comparing the 1H and 13C NMR spectral data with published values.[1][10]

-

1H NMR (300 MHz, CD3OD): Key signals include δ 3.84 (s, 3H), 3.94 (s, 3H), 6.10 (s, 2H), 7.41 (bs, 3H), 7.63 (m, 2H), 7.71 (d, 1H), and 7.91 (d, 1H).[10]

-

13C NMR (300 MHz, CD3OD): Characteristic peaks appear at δ 56.3, 56.6, 92.3, 95.1, 128.9, 129.5, 130.2, 131.4, 137.0, 143.4, 164.3, 168.2, 168.9, and 194.4.[10]

-

Conclusion

The isolation of Flavokawain B from Piper methysticum is a multi-step process involving efficient extraction and meticulous purification. The protocols and data presented in this guide provide a solid foundation for researchers to obtain high-purity Flavokawain B for further investigation into its pharmacological properties and potential therapeutic applications. Accurate analytical techniques are paramount to ensure the quality and purity of the isolated compound for reliable downstream experiments.

References

- 1. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. researchgate.net [researchgate.net]

- 7. HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US5296224A - Kava-kava extract, process for the production thereof and use thereof - Google Patents [patents.google.com]

- 10. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Flavokawain B: Chemical Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of Flavokawain B (FKB), a naturally occurring chalcone with significant therapeutic potential. Sourced from the kava plant (Piper methysticum), FKB has garnered considerable interest for its potent anti-cancer, anti-inflammatory, and other biological activities. This document details its chemical structure, physicochemical properties, and known mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Chemical Structure and Physicochemical Properties

Flavokawain B is a chalcone, a class of compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. Its formal chemical name is (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one.[1][2]

Chemical Structure:

Caption: Chemical structure of Flavokawain B.

Physicochemical Data

The key physicochemical properties of Flavokawain B are summarized in the table below, providing essential information for experimental design and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₆O₄ | [1][3] |

| Molecular Weight | 284.31 g/mol | [1][2][3] |

| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | [1][2] |

| CAS Number | 1775-97-9 | [1][2] |

| Appearance | Orange/Yellow crystalline powder | [2] |

| Melting Point | 85-87°C; 102-104°C | [2][3] |

| Solubility | Soluble in DMSO (to 35 mM), Methanol, Ethanol.[2] Insoluble in water.[2] | [1][2] |

| UV/Vis. Spectroscopy | λmax: 339 nm |

Spectroscopic Data

Spectroscopic analysis confirms the identity and purity of Flavokawain B.

| Spectroscopic Data | Details | Reference(s) |

| ¹H-NMR (CDCl₃, 500 MHz) | δ 7.92 (d, 1H, J=14.5 Hz, Hβ), 7.80 (d, 1H, J=14.5 Hz, Hα), 7.62 (br, d, 2H, H-2,6), 7.46 (m, 3H, H-3,4,5), 6.12 (br, s, 1H, H-3'), 5.98 (br, s, 1H, H-5'), 3.93 (s, 3H, OMe, C-6'), 3.85 (s, 3H, OMe, C-4') | [3] |

| ¹³C-NMR (150 MHz) | Characteristic signals for carbonyl groups are observed at δ 191–193.45. | [4] |

| Mass Spectrometry | EI-MS m/z 284.23 | [3] |

| Infrared (IR) | Carbonyl group signals are present at 1625–1634 cm⁻¹. | [4] |

Biological Activities and Mechanisms of Action

Flavokawain B exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It induces cytotoxicity, apoptosis, and cell cycle arrest in numerous cancer cell lines. However, it is also noted for its potential hepatotoxicity, which is linked to the induction of oxidative stress.[1]

Quantitative Cytotoxicity Data

The cytotoxic effects of Flavokawain B have been quantified across various cell lines, as summarized below.

| Cell Line | Cancer Type | IC₅₀ / LD₅₀ Value (µM) | Exposure Time (h) | Reference(s) |

| MCF-7 | Breast Cancer | 33.8 | 72 | [3] |

| MDA-MB-231 | Breast Cancer | 12.3 | 72 | [3][5] |

| HSC-3 | Oral Carcinoma | 4.9 (as µg/mL) | 24 | [6] |

| A-2058 | Melanoma | 5.2 (as µg/mL) | 24 | [6] |

| Cal-27 | Tongue Squamous Carcinoma | 7.6 (as µg/mL) | 24 | [6] |

| 143B | Osteosarcoma | 3.5 (as 1.97 µg/mL) | 72 | [7] |

| SNU-478 | Cholangiocarcinoma | 69.4 | 72 | [8] |

| HepG2 | Hepatocellular Carcinoma | LD₅₀ = 15.3 | Not specified | [1] |

| L-02 | Normal Liver Cells | LD₅₀ = 32 | Not specified | [1] |

Key Signaling Pathways Modulated by Flavokawain B

Flavokawain B exerts its biological effects by modulating several critical intracellular signaling pathways.

FKB is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.[7][9]

Caption: FKB-induced apoptosis signaling pathway.

FKB demonstrates significant anti-inflammatory activity by inhibiting the NF-κB pathway.[2] In the context of inflammatory bowel disease, FKB has been shown to target Toll-like receptor 2 (TLR2), preventing the formation of the TLR2-MyD88 complex and thereby suppressing downstream NF-κB activation.[2] Its hepatotoxicity is also linked to the inhibition of IKK activity, which blocks NF-κB transcription.[1]

Caption: FKB-mediated inhibition of the NF-κB pathway.

The MAPK and PI3K/Akt pathways are crucial for cell survival and proliferation. FKB has been shown to activate MAPK signaling (ERK, p38, JNK), which contributes to its pro-apoptotic effects in some cancer cells but also to its hepatotoxicity.[1][9] Conversely, it often downregulates the pro-survival PI3K/Akt pathway, further promoting cell death.[8]

Caption: FKB's dual modulation of MAPK and PI3K/Akt pathways.

Experimental Protocols

This section provides an overview of standard methodologies used to investigate the biological effects of Flavokawain B.

Cell Viability (MTT/MTS) Assay

This colorimetric assay measures cellular metabolic activity to determine cell viability and cytotoxicity.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate (e.g., 2x10⁴ cells/well) and incubate for 24 hours.[7]

-

Treatment: Treat cells with various concentrations of Flavokawain B (dissolved in DMSO, final concentration ≤0.1%) for the desired duration (e.g., 24, 48, or 72 hours).[6][10]

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to a final concentration of 0.45-0.5 mg/mL and incubate for 3-4 hours at 37°C.[7][11]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[7]

-

Caption: General workflow for an MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Cell Culture & Treatment: Seed approximately 1x10⁶ cells, treat with FKB for the desired time, and harvest both adherent and floating cells.[12][13]

-

Washing: Wash the collected cells twice with cold 1X PBS.[13]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1x10⁶ cells/mL.[14]

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) working solution to 100 µL of the cell suspension.[14]

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[14]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells immediately by flow cytometry.[14]

-

Western Blotting

This technique is used to detect specific proteins in a sample and to analyze changes in protein expression levels in response to FKB treatment.

-

Protocol:

-

Protein Extraction: Treat cells with FKB, then lyse them in RIPA buffer containing protease inhibitors. Centrifuge to collect the supernatant containing the protein lysate.[7]

-

Quantification: Determine protein concentration using a BCA assay.[7]

-

Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.[7]

-

Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

-

Blocking: Block the membrane for 1-2 hours at room temperature with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[7][15]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Akt, anti-Bcl-2, anti-Caspase-3) overnight at 4°C with gentle shaking.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-1.5 hours at room temperature.[7]

-

Detection: Visualize immunoreactive bands using an enhanced chemiluminescence (ECL) detection system.[7]

-

Conclusion

Flavokawain B is a promising natural compound with potent and multifaceted biological activities, particularly in the realm of oncology. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt underscores its therapeutic potential. However, its associated hepatotoxicity, linked to GSH depletion and oxidative stress, necessitates careful consideration and further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of Flavokawain B as a novel therapeutic agent.

References

- 1. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]

- 9. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kumc.edu [kumc.edu]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Flavokawain B: A Deep Dive into its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavokawain B (FKB), a naturally occurring chalcone isolated from the kava kava plant (Piper methysticum), has emerged as a promising candidate in cancer chemotherapy and chemoprevention.[1] Extensive research has demonstrated its potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Flavokawain B's anticancer activity, with a focus on its impact on key signaling pathways, cell cycle regulation, and apoptosis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Quantitative Analysis of Flavokawain B's Cytotoxic Activity

Flavokawain B has demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies. The following table summarizes the IC50 values of FKB in different human cancer cell lines.

| Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |

| HSC-3 | Oral Carcinoma | 4.9 µg/mL | 24 | [2] |

| A-2058 | Melanoma | 5.2 µg/mL | 24 | [2] |

| Cal-27 | Oral Carcinoma | 7.6 µg/mL | 24 | [2] |

| MCF-7 | Breast Cancer | 33.8 µM | 72 | [3] |

| MDA-MB-231 | Breast Cancer | 12.3 µM | 72 | [3] |

| 4T1 | Breast Cancer | 13.5 µg/mL | 72 | [4] |

| HepG2 | Hepatocellular Carcinoma | 28 µM | 72 | [5] |

| SNU-478 | Cholangiocarcinoma | 69.4 µmol/l | 72 | [6] |

| HepG2 | Hepatocellular Carcinoma | LD50 = 15.3 ± 0.2 µM | Not Specified | [7] |

| L-02 | Hepatocellular Carcinoma | LD50 = 32 µM | Not Specified | [7] |

Core Mechanisms of Action

Flavokawain B exerts its anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, and modulating key signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism of FKB's anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]

-

Intrinsic Pathway: FKB treatment leads to a dysregulation of the Bcl-2 family of proteins, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, and the upregulation of pro-apoptotic proteins such as Bax, Puma, and Bim.[8][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[10] These events culminate in the activation of caspase-9 and the subsequent executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[8][10]

-

Extrinsic Pathway: FKB has been shown to increase the expression of death receptors, such as Fas and Death Receptor 5 (DR5).[10] Ligation of these receptors activates caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.

-

Endoplasmic Reticulum (ER) Stress: FKB treatment can also induce ER stress, as evidenced by the cleavage of procaspase-4 and procaspase-12, which contributes to the apoptotic cascade.[10]

-

Reactive Oxygen Species (ROS) Generation: A key event in FKB-induced apoptosis is the generation of intracellular reactive oxygen species (ROS).[10][11][12] ROS can damage cellular components and trigger apoptotic signaling. The antioxidant N-acetylcysteine (NAC) has been shown to block FKB-induced ROS generation and subsequent apoptosis, confirming the critical role of oxidative stress in its mechanism of action.[10][11][12]

Cell Cycle Arrest at G2/M Phase

Flavokawain B has been consistently shown to induce cell cycle arrest at the G2/M transition in various cancer cell lines, including oral, osteosarcoma, and breast cancer cells.[8][10][11] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The molecular mechanism underlying this G2/M arrest involves the downregulation of key regulatory proteins:

-

Cyclins and CDKs: FKB treatment leads to a significant reduction in the protein levels of Cyclin A and Cyclin B1, as well as their catalytic partner, Cdc2 (also known as CDK1).[10][11]

-

Cdc25C: The activity of the Cdc2/Cyclin B1 complex is positively regulated by the phosphatase Cdc25C. FKB downregulates the expression of Cdc25C, further contributing to the inactivation of the mitotic-promoting complex.[10][11]

-

Myt1: Conversely, FKB can increase the levels of Myt1, an inhibitory kinase that phosphorylates and inactivates Cdc2.[8]

Modulation of Key Signaling Pathways

Flavokawain B's anticancer effects are also mediated by its ability to interfere with several crucial signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. FKB has been shown to suppress this pathway by downregulating the phosphorylation of Akt.[6][11][13] Inhibition of Akt activity can lead to the induction of apoptosis and cell cycle arrest. Furthermore, FKB's inhibitory effect on the Akt/mTOR pathway can also trigger autophagy.[14][15]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting extracellular signals to the nucleus to regulate gene expression and various cellular processes. FKB has been observed to downregulate the phosphorylation of p38 MAPK.[10][11] The disruption of the p38 MAPK cascade plays a functional role in FKB-induced G2/M arrest and apoptosis.[10][11] In some contexts, FKB can also enhance the activation of JNK and ERK, which can contribute to apoptosis and autophagy.[16]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and metastasis. FKB has been found to inhibit the STAT3 signaling pathway.[5][17] In hepatocellular carcinoma, FKB was shown to downregulate the expression of UCK2, leading to the suppression of the STAT3/Hif-1α/VEGF signaling cascade, thereby inhibiting proliferation and metastasis.[5][17]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is another critical regulator of inflammation, immunity, and cell survival. FKB has been reported to modulate NF-κB signaling, which can contribute to its anti-inflammatory and anticancer properties.[7][18]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to investigate the mechanism of action of Flavokawain B.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Flavokawain B (and a vehicle control, typically DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse FKB-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with FKB for the desired time, then harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with FKB and harvest as described for cell cycle analysis.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Conclusion

Flavokawain B is a promising natural compound with potent anticancer activity against a diverse range of malignancies. Its mechanism of action is multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at the G2/M phase, and the modulation of critical signaling cascades such as the PI3K/Akt/mTOR, MAPK, and STAT3 pathways. The generation of reactive oxygen species appears to be a key upstream event in FKB-mediated cytotoxicity. The comprehensive data presented in this technical guide underscores the potential of Flavokawain B as a lead compound for the development of novel and effective cancer therapies. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 5. scribd.com [scribd.com]

- 6. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. The rat aortic ring model of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]

- 9. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. scispace.com [scispace.com]

- 13. clyte.tech [clyte.tech]

- 14. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Wound healing migration assay (Scratch assay) [protocols.io]

Flavokawain B: A Technical Guide to its Modulation of NF-κB, PI3K/Akt, and MAPK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavokawain B (FKB) is a naturally occurring chalcone found in the kava plant (Piper methysticum) that has garnered significant interest for its potent anti-inflammatory and anti-cancer properties.[1] Extensive research has demonstrated that FKB exerts its biological effects through the modulation of key intracellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt), and Mitogen-Activated Protein Kinase (MAPK). This technical guide provides an in-depth overview of the molecular mechanisms by which FKB interacts with these critical pathways, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Flavokawain B and the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. In many pathological conditions, including cancer and chronic inflammatory diseases, this pathway is constitutively active. Flavokawain B has been shown to be a potent inhibitor of the NF-κB pathway.[2]

Molecular Mechanism of Inhibition

FKB's primary mechanism of NF-κB inhibition involves the direct targeting of the IκB kinase (IKK) complex.[3] By inhibiting IKK activity, FKB prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm. This stabilization of IκBα effectively blocks the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[4] Furthermore, studies have indicated that FKB can target upstream components of the NF-κB pathway, such as Toll-like receptor 2 (TLR2), by decreasing the formation of the TLR2-MyD88 complex, which further suppresses downstream NF-κB activation.[2]

Figure 1: FKB inhibition of the NF-κB signaling pathway.

Flavokawain B and the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer, making it a key target for therapeutic intervention. Flavokawain B has been identified as an inhibitor of this pathway, contributing to its pro-apoptotic and anti-proliferative effects.[5][6]

Molecular Mechanism of Inhibition

FKB's inhibitory action on the PI3K/Akt pathway is primarily achieved by downregulating the phosphorylation of Akt, a key downstream effector of PI3K.[5] By reducing the levels of phosphorylated Akt (p-Akt), FKB effectively attenuates the downstream signaling cascade that promotes cell survival and inhibits apoptosis. This leads to the modulation of various downstream targets of Akt, including proteins involved in cell cycle progression and apoptosis.

Figure 2: FKB inhibition of the PI3K/Akt signaling pathway.

Flavokawain B and the MAPK Signaling Pathway

The MAPK signaling pathway is a complex network of protein kinases that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The three major subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Flavokawain B has been shown to modulate the activity of these MAPK pathways, often in a context-dependent manner.[3]

Molecular Mechanism of Modulation

FKB's interaction with the MAPK pathways is multifaceted. In some cellular contexts, FKB has been observed to downregulate the phosphorylation of p38 MAPK.[4] In other instances, it can lead to the constitutive activation of JNK and ERK.[3] This prolonged activation of JNK, in particular, has been linked to the induction of apoptosis. The differential effects of FKB on the various MAPK subfamilies likely contribute to its diverse biological activities in different cell types.

Figure 3: FKB modulation of the MAPK signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Flavokawain B across various cancer cell lines.

Table 1: IC50 Values of Flavokawain B in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 15.3 ± 0.2 | Not Specified | [3] |

| L-02 | Normal Liver | 32 | Not Specified | [3] |

| MCF-7 | Breast Cancer | 7.70 ± 0.30 (µg/mL) | Not Specified | [7] |

| MDA-MB-231 | Breast Cancer | 5.90 ± 0.30 (µg/mL) | Not Specified | [7] |

| A375 | Melanoma | 7.6 (µg/mL) | 24 | [8] |

| A2058 | Melanoma | 10.8 (µg/mL) | 24 | [8] |

| SNU-478 | Cholangiocarcinoma | 69.4 | 72 | [1][5] |

| HCT 116 | Colon Cancer | 12.75 ± 0.17 | Not Specified | [9] |

Table 2: Effects of Flavokawain B on Key Signaling Proteins

| Protein | Pathway | Effect | Cell Line | FKB Concentration | Reference |

| p-Akt | PI3K/Akt | Decreased Phosphorylation | SNU-478 | Not Specified | [5] |

| IKK | NF-κB | Inhibition of Activity | HepG2 | Not Specified | [3] |

| p-p38 | MAPK | Decreased Phosphorylation | Not Specified | Not Specified | [4] |

| p-JNK | MAPK | Constitutive Activation | HepG2 | 30 µM | [3] |

| p-ERK | MAPK | Constitutive Activation | HepG2 | 30 µM | [3] |

Experimental Methodologies

This section provides an overview of the key experimental protocols used to investigate the effects of Flavokawain B on the signaling pathways discussed.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of Flavokawain B (typically ranging from 0 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of FKB that causes 50% inhibition of cell growth.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Protein Extraction: Treat cells with FKB at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of FKB for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as a percentage of the activity in stimulated cells without FKB treatment.

Conclusion

Flavokawain B is a promising natural compound with significant potential in the fields of oncology and inflammation research. Its ability to concurrently modulate the NF-κB, PI3K/Akt, and MAPK signaling pathways underscores its pleiotropic effects on cellular function. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a detailed understanding of FKB's mechanisms of action, quantitative efficacy data, and standardized experimental protocols to facilitate further investigation into its therapeutic applications. The continued exploration of FKB's interactions with these fundamental signaling cascades will be crucial in unlocking its full clinical potential.

References

- 1. Flavokawain B targets protein neddylation for enhancing the anti-prostate cancer effect of Bortezomib via Skp2 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavokawain B, a Kava Chalcone, Induces Apoptosis in Synovial Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Gene Expression Analysis Reveals the Concurrent Activation of Proapoptotic and Antioxidant-Defensive Mechanisms in Flavokawain B-Treated Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavokawain B Weakens Gastric Cancer Progression via the TGF-β1/SMAD4 Pathway and Attenuates M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Flavokawain B: A Comprehensive Technical Guide to its Apoptotic Effects on Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavokawain B (FKB), a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has emerged as a promising candidate in cancer research due to its potent anti-proliferative and pro-apoptotic activities against a wide spectrum of tumor cells.[1][2] This technical guide provides an in-depth overview of the mechanisms underlying FKB-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Analysis of Flavokawain B's Cytotoxic and Apoptotic Effects

The efficacy of Flavokawain B in inhibiting cell growth and inducing apoptosis has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells are key metrics for evaluating its potency.

Table 1: IC50 Values of Flavokawain B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| 143B | Osteosarcoma | 3.5 | 72 |

| SNU-478 | Cholangiocarcinoma | 69.4 | 72 |

| MCF-7 | Breast Cancer | 33.8 | 72 |

| MDA-MB-231 | Breast Cancer | 12.3 | 72 |

| A375 | Melanoma | 7.6 (µg/mL) | 24 |

| A2058 | Melanoma | 10.8 (µg/mL) | 24 |

| DU145 | Prostate Cancer | ~17.6 | Not Specified |

| PC-3 | Prostate Cancer | ~17.6 | Not Specified |

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Apoptotic Effects of Flavokawain B on Various Cancer Cell Lines

| Cell Line | Concentration (µg/mL) | Apoptotic Cells (%) | Incubation Time (h) |

| Saos-2 | 7.5 | 45.1 ± 6.4 | 24 |

| 143B | 7.5 | 22.7 ± 2.8 | 24 |

| SNU-478 | Not Specified | 20.6 | 24 |

| A375 | 10 | 10.7 (Early + Late) | 24 |

Data compiled from multiple sources.[1][2][3]

Core Signaling Pathways Targeted by Flavokawain B

Flavokawain B orchestrates apoptosis in tumor cells through the modulation of multiple, interconnected signaling pathways. The primary mechanisms involve the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic Apoptotic Pathway

FKB has been shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway.[6][7] This is largely achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, FKB upregulates the expression of pro-apoptotic proteins like Bax and Puma, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][8][9] The shift in this ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[6][9] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[8][9][10]

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. FKB has been observed to increase the expression of death receptors, particularly Death Receptor 5 (DR5) and Fas.[1][10] This upregulation sensitizes the cancer cells to apoptosis. The binding of ligands to these receptors leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3, or it can cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway. FKB treatment leads to the activation of caspase-8.[8][10]

Other Key Signaling Pathways

-

PI3K/Akt Pathway: FKB has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial pro-survival pathway often dysregulated in cancer.[3][8] By suppressing the phosphorylation and activation of Akt, FKB promotes apoptosis.[3][11]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also modulated by FKB. Specifically, FKB can activate the JNK signaling pathway, which is involved in mediating apoptosis in response to cellular stress.[9]

-

NF-κB Pathway: FKB has been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[8]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to elucidate the apoptotic effects of Flavokawain B.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[12]

-

Treatment: Treat the cells with various concentrations of Flavokawain B for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[13]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Flavokawain B as described for the MTT assay.[13]

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~525 nm. Excite PI at 488 nm and detect emission at ~617 nm.[12]

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for examining the changes in apoptotic regulatory proteins upon FKB treatment.

Protocol:

-

Cell Lysis: After treatment with Flavokawain B, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Conclusion

Flavokawain B demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in a variety of tumor cells. Its multi-faceted mechanism of action, involving the concurrent activation of both intrinsic and extrinsic apoptotic pathways, as well as the inhibition of key pro-survival signaling cascades, makes it a compelling candidate for further preclinical and clinical investigation. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic utility of Flavokawain B.

References

- 1. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]

- 4. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. for.nchu.edu.tw [for.nchu.edu.tw]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Flavokawain B induces apoptosis of non-small cell lung cancer H460 cells via Bax-initiated mitochondrial and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flavokawain B, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Flavokawain A Induces Apoptosis in MCF-7 and MDA-MB231 and Inhibits the Metastatic Process In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Flavokawain B: A Comprehensive Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain B (FKB), a naturally occurring chalcone found in the kava plant (Piper methysticum), has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth analysis of the anti-inflammatory properties of FKB, focusing on its molecular mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. FKB exhibits potent inhibitory effects on key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. Furthermore, FKB demonstrates antioxidant properties through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Flavokawain B for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including inflammatory bowel disease, arthritis, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a continuous endeavor in pharmaceutical research. Flavokawain B, a chalcone isolated from the kava root, has garnered significant attention for its diverse biological activities, including its potent anti-inflammatory effects. This guide synthesizes the current scientific knowledge on the anti-inflammatory properties of FKB.

Quantitative Data on Anti-inflammatory Effects of Flavokawain B

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of Flavokawain B.

Table 1: In Vitro Anti-inflammatory Activity of Flavokawain B

| Parameter | Cell Line | Stimulant | FKB Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | IC50: 9.8 μM | Potent inhibition of NO production, more effective than curcumin. | [1] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) | 20 µM | Significant reduction from 428.4 to 52.1 pg/mL. | [2] |

| 40 µM | Further reduction to 2.9 pg/mL. | [2] | |||